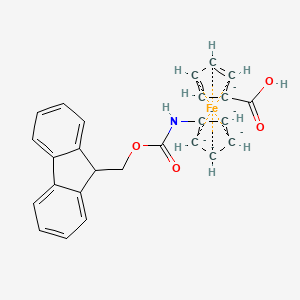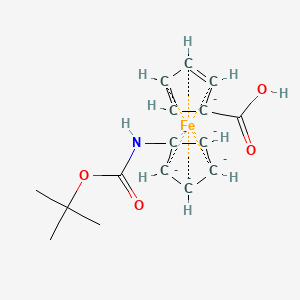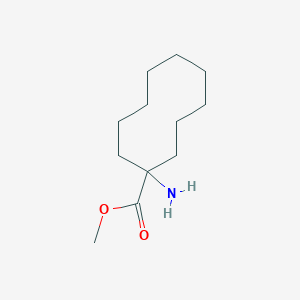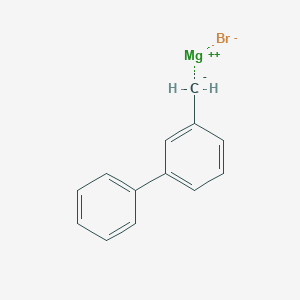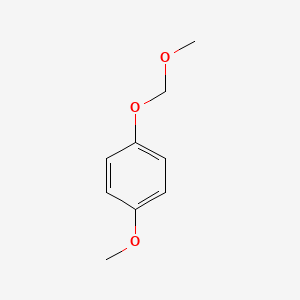
1-Methoxy-4-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(methoxymethoxy)benzene, also known as p-methoxymethyl anisole, is an organic compound with the molecular formula C9H12O2. It is a derivative of anisole, where the methoxy group is substituted with a methoxymethyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(methoxymethoxy)benzene can be synthesized through several methods. One common method involves the reaction of anisole with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxymethyl carbocation intermediate, which then reacts with the anisole to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of p-methoxybenzaldehyde or p-methoxybenzoic acid.
Reduction: Formation of p-hydroxymethyl anisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(methoxymethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, depending on the specific context and target.
Comparación Con Compuestos Similares
1-Methoxy-4-(methoxymethoxy)benzene can be compared with other similar compounds such as:
Anisole: The parent compound, which lacks the methoxymethyl group.
p-Methoxybenzyl alcohol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
p-Methoxybenzaldehyde: An oxidation product of this compound.
Uniqueness
The presence of the methoxymethyl group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
1-methoxy-4-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-12-9-5-3-8(11-2)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAGDDZDKOILKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
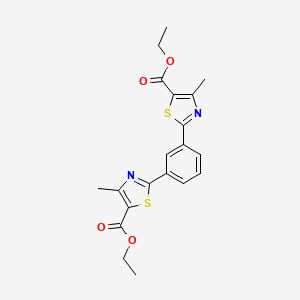

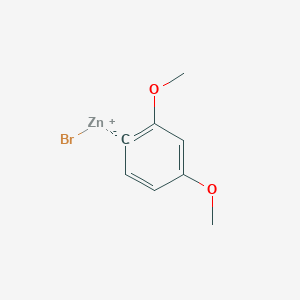
![1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B6361333.png)

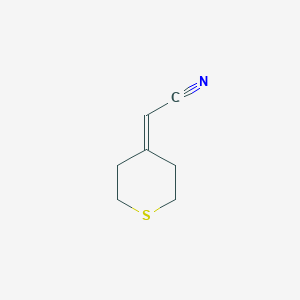
![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane](/img/structure/B6361356.png)
